

# A Technical Guide to 4-Fluorobiphenyl: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: **4-Fluorobiphenyl**

Cat. No.: **B1198766**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluorobiphenyl** (4-FBP), a fluorinated aromatic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. This document outlines its core physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura coupling reaction, and its key applications in research and development.

## Core Properties and Data

**4-Fluorobiphenyl** is a solid, aromatic organic compound where a fluorine atom is substituted at the para position of one of the phenyl rings of a biphenyl molecule.<sup>[1]</sup> This substitution significantly influences its electronic properties and metabolic stability, making it a valuable building block in various scientific fields.<sup>[2]</sup>

## Chemical and Physical Properties

The fundamental identifiers and physical characteristics of **4-Fluorobiphenyl** are summarized below. It is a white to light-colored crystalline solid at room temperature and is generally insoluble in water but soluble in many organic solvents.<sup>[3][4]</sup>

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>9</sub> F	[3][5][6][7]
Molecular Weight	172.20 g/mol	[5][6][7]
CAS Number	324-74-3	[2][6]
Appearance	White to light yellow/pink crystalline powder or flakes	[2][3][8]
Melting Point	71-79 °C	[8][9]
Boiling Point	253-284 °C	[2][3]
InChIKey	RUYZJEIKQYLEGZ- UHFFFAOYSA-N	[5][7]

## Spectroscopic Data

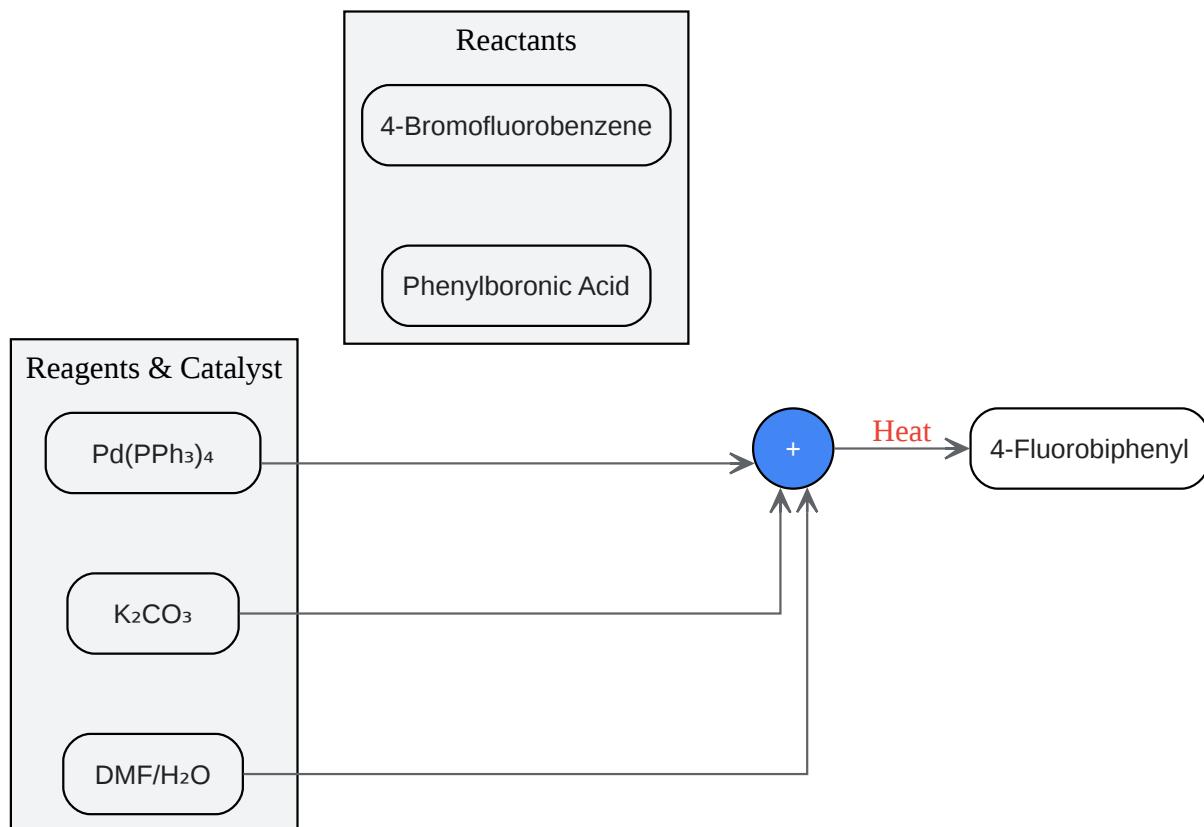
Spectroscopic analysis is crucial for the identification and characterization of **4-Fluorobiphenyl**. Key data from common analytical techniques are presented below.

Spectroscopic Data	Key Features / Peaks	Reference(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	$\delta$ (ppm): 7.66-7.50 (m, 4H), 7.52-7.43 (m, 2H), 7.42-7.32 (m, 1H), 7.22-7.10 (m, 2H)	[10][11]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Peaks are observed in the aromatic region (approx. 115- 165 ppm). The carbon directly attached to the fluorine atom shows a characteristic large coupling constant ( <sup>1</sup> J <sub>CF</sub> ). Specific shifts can be found in spectral databases.	[5][12]
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ): m/z = 172. The spectrum also shows characteristic fragmentation patterns of the biphenyl core.	[5][10]
Infrared (IR)	Key absorptions include C-H stretching (aromatic), C=C stretching (aromatic ring), and a strong C-F stretching band.	[5][13]

## Synthesis of 4-Fluorobiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing biaryl compounds like **4-Fluorobiphenyl**.<sup>[14]</sup> This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.<sup>[14]</sup>

## Reaction Scheme



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Suzuki-Miyaura synthesis of **4-Fluorobiphenyl**.

## Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of **4-Fluorobiphenyl** and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

- 4-Bromofluorobenzene (1.0 eq.)
- Phenylboronic acid (1.2 eq.)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (2-5 mol%)

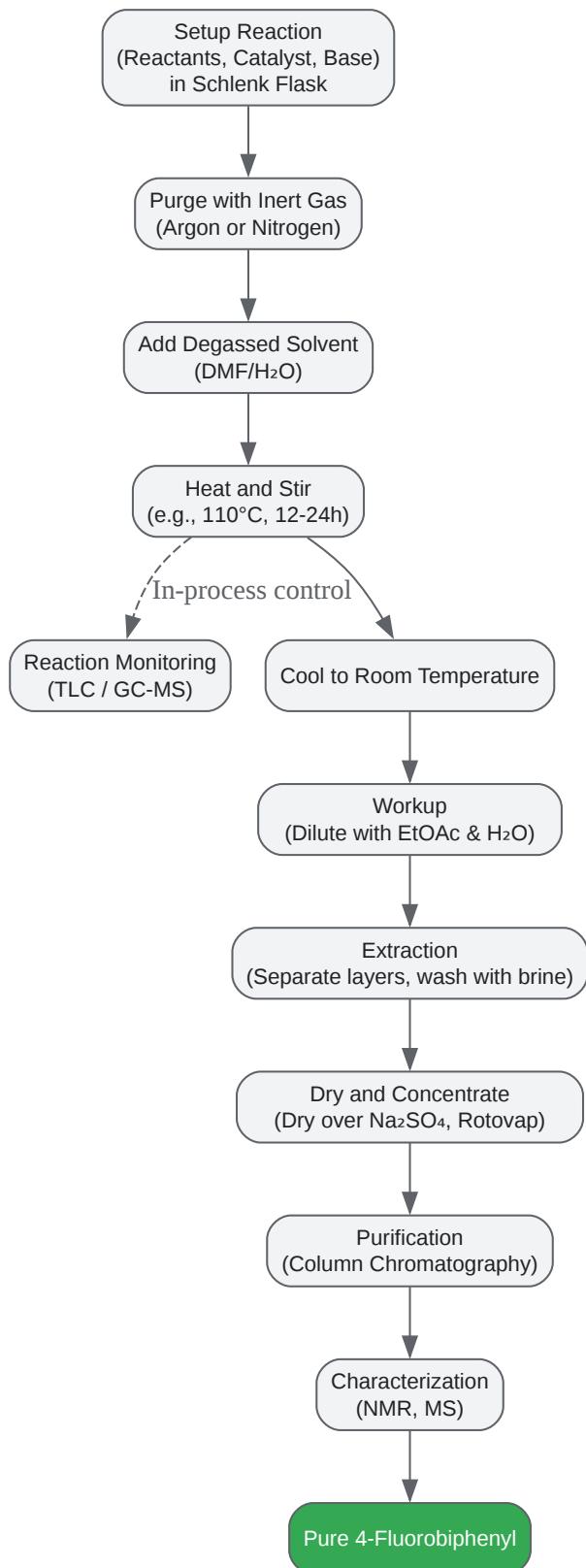
- Potassium carbonate ( $K_2CO_3$ ) (2.0 eq.)
- Dimethylformamide (DMF) and Water (e.g., 95:5 v/v), degassed
- Schlenk flask or other suitable reaction vessel
- Inert gas supply (Argon or Nitrogen)
- Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)
- Ethyl acetate and brine for extraction

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromofluorobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst,  $Pd(PPh_3)_4$  (e.g., 3 mol%).
- Solvent Addition: Add the degassed solvent system (e.g., a 95:5 mixture of DMF and water) to the flask via syringe. Ensure all solids are suspended.
- Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure **4-Fluorobiphenyl** as a white solid.

## Experimental Workflow Diagram

The following diagram illustrates the logical flow from reaction setup to the final purified product.



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Workflow for **4-Fluorobiphenyl** Synthesis.

## Applications in Research and Drug Development

The incorporation of a fluorine atom into a biphenyl scaffold imparts unique properties that are highly advantageous in several fields.

- Pharmaceuticals and Medicinal Chemistry: **4-Fluorobiphenyl** is a key intermediate in the synthesis of various biologically active compounds.[2] The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable electronic interactions, and modulate the lipophilicity and bioavailability of drug candidates.[2]
- Materials Science: Due to its enhanced thermal stability and unique electronic properties, **4-Fluorobiphenyl** serves as a crucial building block for advanced materials.[2] It is utilized in the synthesis of liquid crystals for display technologies and in the development of Organic Light-Emitting Diodes (OLEDs).[2][15]
- Organic Synthesis: It serves as a versatile intermediate for creating more complex fluorinated organic molecules for agrochemicals and other specialty chemicals.[2][15]
- Analytical Chemistry: In laboratory settings, **4-Fluorobiphenyl** can be used as a standard reference material for method development and validation in chromatographic techniques.[2]

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